

# Application Notes and Protocols for BMS-986365

## Androgen Receptor Degradation Assay

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### Compound of Interest

Compound Name: BMS-986365

Cat. No.: B15623205

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## Introduction

**BMS-986365** (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to target the androgen receptor (AR), a key driver in prostate cancer.[1][2][3] It operates through a dual mechanism of action, functioning as both a competitive AR antagonist and a potent ligand-directed degrader.[1][2][3][4] **BMS-986365** consists of a moiety that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][4] This degradation is effective against both wild-type and mutant forms of the AR, offering a promising therapeutic strategy to overcome resistance to conventional AR pathway inhibitors.[3][4][5]

These application notes provide detailed protocols for quantifying the in vitro degradation of the Androgen Receptor in response to **BMS-986365** treatment using standard laboratory techniques.

## Quantitative Data Summary

The following tables summarize the preclinical efficacy of **BMS-986365** in AR binding and degradation.

Table 1: AR Binding Affinity

Compound	Ki (nM)
BMS-986365	3.6[6]
Enzalutamide	47.0[6]

Table 2: In Vitro AR Degradation (DC50 and Dmax)

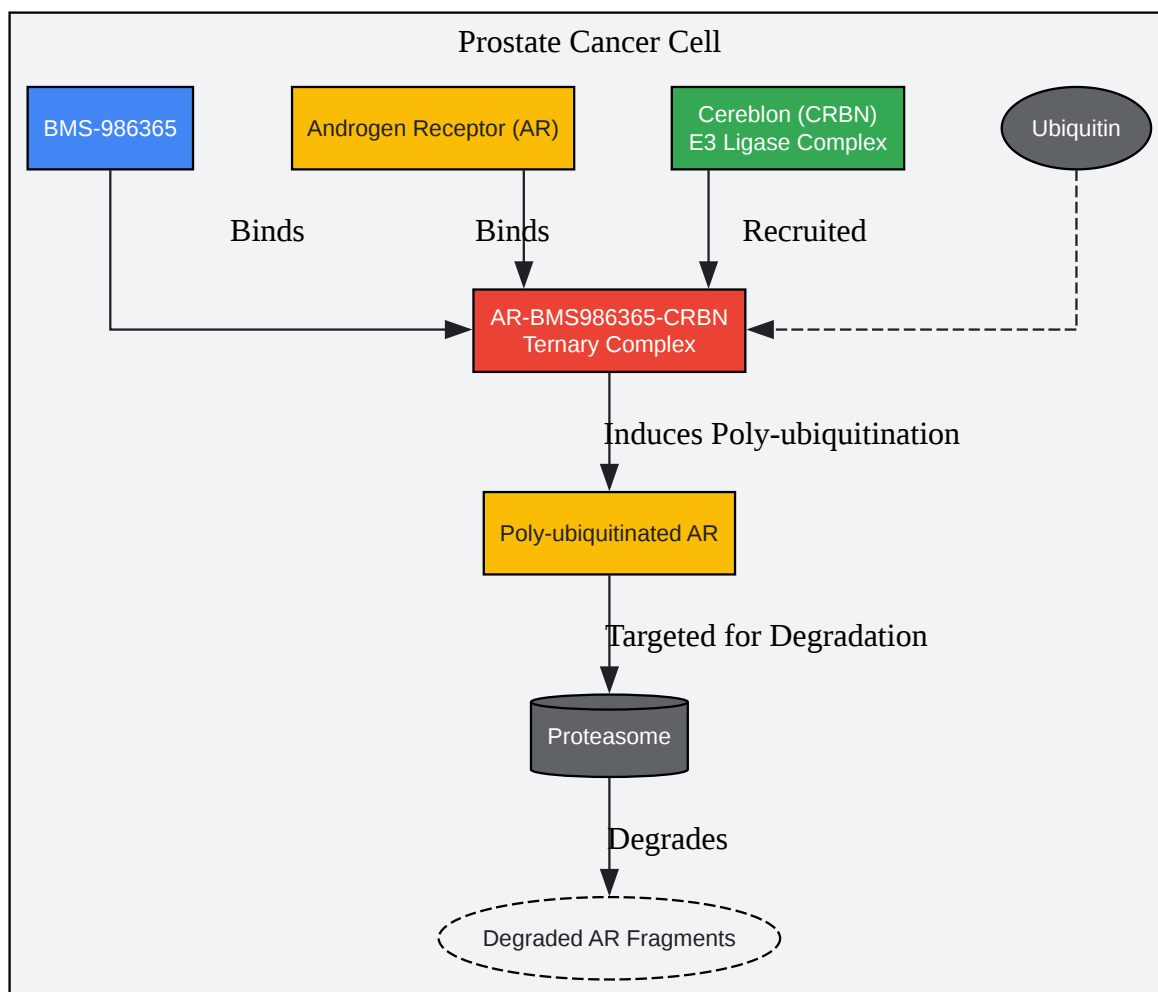
Cell Line	AR Status	DC50 (nM)	Maximum Degradation (Dmax) / Minimum Level (Ymin)
CW-R22PC_HR	H875Y mutant	6[6]	12% (Ymin)[6]
PC3	L702H mutant	1509[6]	41% (Ymin)[6]
VCaP	AR Wild-type	Not Specified	Degraded AR protein to 15% of vehicle control at 1 $\mu$ M[7][8]

Table 3: In Vivo AR Degradation

Model	Treatment	Time Point	AR Protein Level Reduction
VCaP Mouse Xenograft	30 mg/kg, QD for 3 days, PO	6 hours	91%[6]
VCaP Mouse Xenograft	30 mg/kg, QD for 3 days, PO	24 hours	83%[6]

## Signaling Pathway and Experimental Workflow

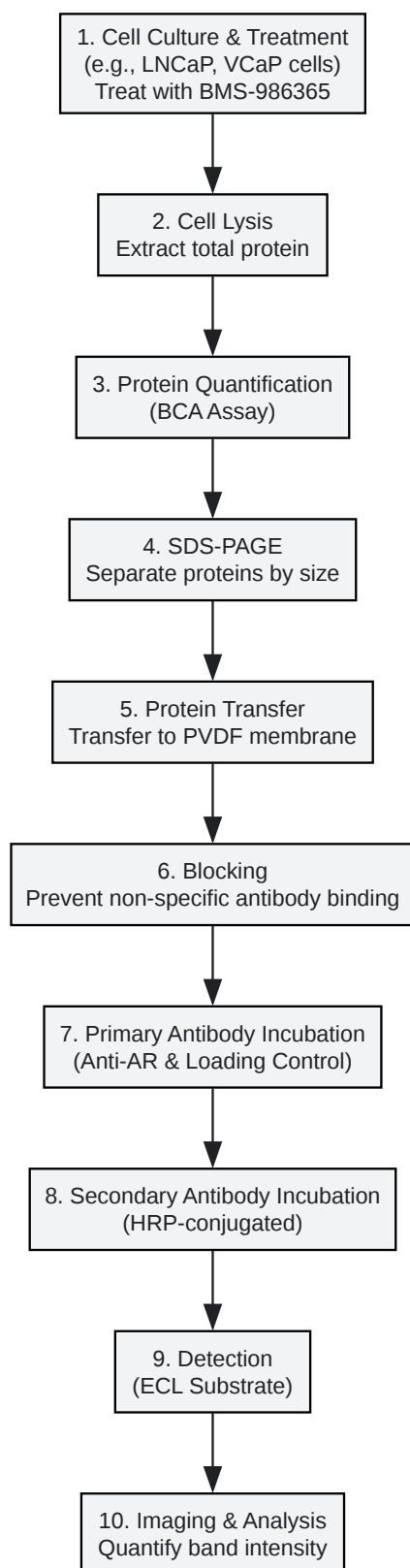
### BMS-986365 Mechanism of Action



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Caption: Mechanism of **BMS-986365**-mediated AR degradation.

## Western Blotting Experimental Workflow



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Caption: Workflow for AR degradation analysis by Western Blot.

## Experimental Protocols

### Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the use of Western blotting to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with **BMS-986365**.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- Complete cell culture medium
- **BMS-986365**
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels (e.g., 4-12% Bis-Tris)
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH or  $\beta$ -actin (loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Tris-Buffered Saline with Tween-20 (TBST)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

## Procedure:

- Cell Seeding and Treatment:
  - Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
  - Treat cells with varying concentrations of **BMS-986365** (e.g., 1 nM to 10  $\mu$ M) or vehicle (DMSO) for a specified time (e.g., 4, 12, or 24 hours).[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Cell Lysis and Protein Extraction:[\[12\]](#)[\[13\]](#)
  - After treatment, place plates on ice and wash cells twice with ice-cold PBS.
  - Add 100-200  $\mu$ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Protein Quantification:[\[12\]](#)
  - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
- SDS-PAGE and Protein Transfer:[\[12\]](#)[\[13\]](#)
  - Normalize protein concentrations and prepare samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
  - Load equal amounts of protein (20-30  $\mu$ g) per lane onto a polyacrylamide gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:[\[12\]](#)[\[13\]](#)

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:[\[12\]](#)
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control (GAPDH or  $\beta$ -actin). Calculate the percentage of AR degradation relative to the vehicle-treated control.

## Protocol 2: In-Cell Western (ICW) Assay for AR Degradation

The ICW assay is a higher-throughput, plate-based immunofluorescence method to quantify protein levels in fixed cells.[\[14\]](#)[\[15\]](#)

Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- 96-well or 384-well plates
- **BMS-986365** and DMSO
- 3.7% Formaldehyde in PBS

- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer or similar)
- Primary antibodies: Rabbit anti-AR
- Normalization antibody (e.g., Mouse anti- $\alpha$ -tubulin)
- Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
- Near-infrared (NIR) fluorescence imaging system (e.g., LI-COR Odyssey)

#### Procedure:

- Cell Seeding and Treatment:
  - Seed adherent prostate cancer cells in a 96-well plate and culture until they form a confluent monolayer.[\[16\]](#)
  - Treat cells with a concentration gradient of **BMS-986365** and vehicle control for the desired time.
- Fixation and Permeabilization:[\[16\]](#)[\[17\]](#)
  - Remove the treatment media and wash the cells gently with PBS.
  - Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.
  - Wash and permeabilize the cells with Permeabilization Buffer (4 washes, 5 minutes each).
- Blocking:[\[16\]](#)[\[17\]](#)
  - Add 150  $\mu$ L of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
- Antibody Incubation:[\[16\]](#)[\[17\]](#)



- Prepare a solution of primary antibodies (anti-AR and anti- $\alpha$ -tubulin) in blocking buffer.
- Remove the blocking buffer and add the primary antibody solution to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
- Wash the plate 4 times with wash buffer (e.g., PBS + 0.1% Tween-20).
- Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.
- Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
- Wash the plate 4 times with wash buffer.
- Imaging and Analysis:
  - After the final wash, remove any residual liquid and scan the plate using a NIR imaging system.
  - The integrated intensity of the NIR signal in each well is measured. The signal for the target protein (AR) is normalized to the signal for the normalization protein ( $\alpha$ -tubulin).
  - Calculate the percentage of AR degradation for each **BMS-986365** concentration relative to the vehicle control. Plot the results to determine the DC50 value.

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## References

- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]

- 4. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. championsoncology.com [championsoncology.com]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. products.advansta.com [products.advansta.com]
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